molecular formula C13H6BrNO B12878850 2-Bromodibenzo[b,d]furan-4-carbonitrile CAS No. 186821-87-4

2-Bromodibenzo[b,d]furan-4-carbonitrile

Cat. No.: B12878850
CAS No.: 186821-87-4
M. Wt: 272.10 g/mol
InChI Key: GMZSTOQXPYGPCI-UHFFFAOYSA-N
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Description

2-Bromodibenzo[b,d]furan-4-carbonitrile is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromine atom at the second position and a carbonitrile group at the fourth position of the dibenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as zirconium chloride in N,N-dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then treated with a suitable nitrile source to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of 2-Bromodibenzo[b,d]furan-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromodibenzo[b,d]furan-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while coupling reactions can produce complex polycyclic compounds.

Scientific Research Applications

2-Bromodibenzo[b,d]furan-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromodibenzo[b,d]furan-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromodibenzo[b,d]furan-4-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

186821-87-4

Molecular Formula

C13H6BrNO

Molecular Weight

272.10 g/mol

IUPAC Name

2-bromodibenzofuran-4-carbonitrile

InChI

InChI=1S/C13H6BrNO/c14-9-5-8(7-15)13-11(6-9)10-3-1-2-4-12(10)16-13/h1-6H

InChI Key

GMZSTOQXPYGPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC(=C3O2)C#N)Br

Origin of Product

United States

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